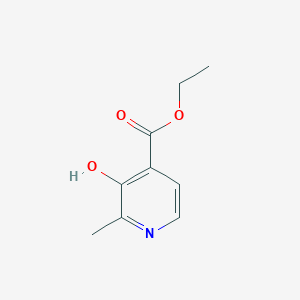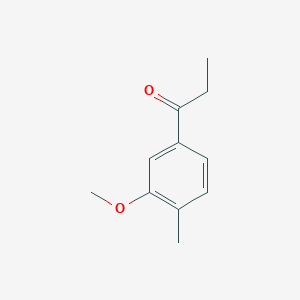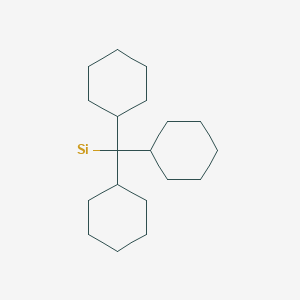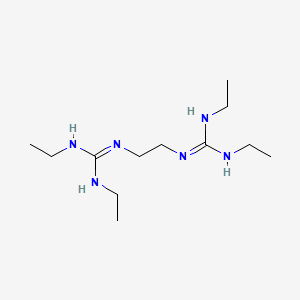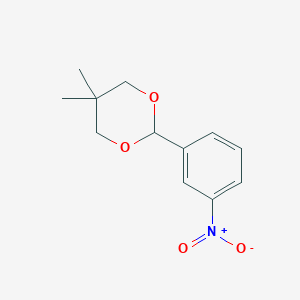
Cyclooctanamine, N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctanamine, N-phenyl- is an organic compound with the molecular formula C14H21N It is a derivative of cyclooctanamine, where a phenyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctanamine, N-phenyl- can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with aniline in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the use of catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods: In an industrial setting, the production of Cyclooctanamine, N-phenyl- may involve large-scale hydrogenation reactors. The process requires precise control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclooctanamine, N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-phenyl-cyclooctanone derivatives.
Reduction: Reduction reactions can convert it back to cyclooctanamine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing agent.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: N-phenyl-cyclooctanone
Reduction: Cyclooctanamine
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Cyclooctanamine, N-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclooctanamine, N-phenyl- involves its interaction with specific molecular targets. The phenyl group enhances its ability to participate in aromatic interactions, while the cyclooctanamine moiety can engage in hydrogen bonding and other non-covalent interactions. These properties make it a versatile compound in various chemical and biological processes.
Comparison with Similar Compounds
Cyclooctanamine: The parent compound without the phenyl group.
N-phenyl-cyclohexylamine: A similar compound with a cyclohexyl instead of a cyclooctyl group.
N-phenyl-cyclopentylamine: Another analog with a cyclopentyl group.
Uniqueness: Cyclooctanamine, N-phenyl- is unique due to its larger ring size, which imparts different steric and electronic properties compared to its smaller-ring analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
13310-25-3 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-phenylcyclooctanamine |
InChI |
InChI=1S/C14H21N/c1-2-5-9-13(10-6-3-1)15-14-11-7-4-8-12-14/h4,7-8,11-13,15H,1-3,5-6,9-10H2 |
InChI Key |
YXFTVTWYESZNCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


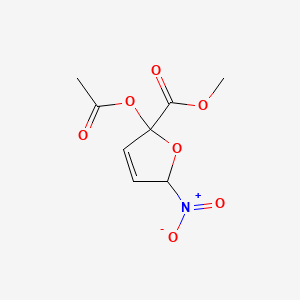
![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)
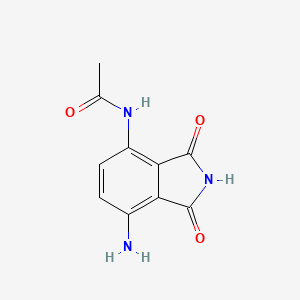
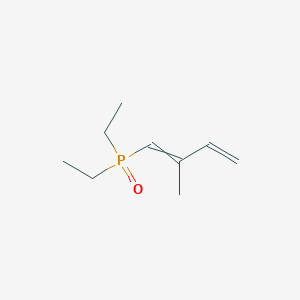


![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)

